molecular formula C24H48O2 B153467 Ethyl docosanoate CAS No. 5908-87-2

Ethyl docosanoate

Cat. No.: B153467
CAS No.: 5908-87-2
M. Wt: 368.6 g/mol
InChI Key: JIZCYLOUIAIZHQ-UHFFFAOYSA-N
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Description

Ethyl docosanoate, also known as ethyl behenate, is an organic compound with the chemical formula C24H48O2. It is an ester formed from docosanoic acid (behenic acid) and ethanol. This compound is characterized by its long carbon chain, making it a significant molecule in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl docosanoate is typically synthesized through the esterification of docosanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation to remove excess ethanol and purification to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions: Ethyl docosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Reaction Mechanism

The esterification reaction can be summarized as follows:

Docosanoic Acid+EthanolH2SO4Ethyl Docosanoate+Water\text{Docosanoic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl Docosanoate}+\text{Water}

This process is optimized in industrial settings to ensure high yield and purity through methods such as distillation and purification.

Chemistry

This compound serves as a reagent in organic synthesis and as a standard in chromatographic analysis . Its long carbon chain structure makes it useful for various synthetic pathways and analytical techniques.

Biology

Research has highlighted its role in lipid metabolism and its potential as a component in lipid-based drug delivery systems . This compound can be hydrolyzed to release docosanoic acid and ethanol, which are involved in metabolic pathways affecting membrane fluidity and function.

Medicine

This compound is being investigated for its potential use in topical formulations and as a carrier for active pharmaceutical ingredients (APIs) . Its properties may enhance the absorption and efficacy of drugs when used in formulations .

Industry

In industrial applications, this compound is utilized in:

  • Cosmetics : As an emollient or skin-conditioning agent.
  • Lubricants : Due to its viscosity properties.
  • Plasticizers : In polymer formulations to improve flexibility.

Case Study 1: Lipid-Based Drug Delivery

A study examined the use of this compound in lipid-based drug delivery systems. The findings indicated that formulations containing this compound improved the bioavailability of certain APIs by enhancing their solubility and stability.

Case Study 2: Cosmetic Formulations

Research on cosmetic products revealed that this compound contributes to skin hydration when used as an emollient. In clinical trials, products containing this compound showed significant improvements in skin moisture levels compared to control products .

Case Study 3: Agricultural Applications

This compound has been identified in extracts from Solanum habrochaites, suggesting potential applications in developing botanical insecticides or acaricides due to its bioactive properties against pests .

Data Table of Applications

Application AreaSpecific UseBenefits
ChemistryReagentFacilitates organic synthesis
BiologyLipid metabolismEnhances drug delivery systems
MedicineTopical formulationsImproves absorption of APIs
IndustryCosmeticsActs as emollient; enhances skin hydration
IndustryLubricantsProvides viscosity; improves performance
AgricultureInsecticidesPotential bioactivity against pests

Mechanism of Action

The mechanism of action of ethyl docosanoate is primarily related to its role as an ester. In biological systems, it can be hydrolyzed to release docosanoic acid and ethanol, which can then participate in various metabolic pathways. The long carbon chain of docosanoic acid allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison: this compound is unique due to its longer carbon chain compared to ethyl palmitate and ethyl stearate. This longer chain length imparts different physical properties, such as higher melting point and different solubility characteristics. These properties make this compound particularly useful in applications requiring long-chain esters .

Biological Activity

Ethyl docosanoate, also known as ethyl behenate, is a long-chain fatty acid ester with the molecular formula C24H48O2. It has garnered attention for its diverse biological activities and applications across various fields, particularly in pharmaceuticals and cosmetics. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its long carbon chain derived from docosanoic acid (behenic acid), which consists of 22 carbon atoms. The compound is typically a colorless to pale yellow liquid or solid at room temperature, exhibiting low solubility in water but good solubility in organic solvents like ethanol and ether. Its unique structure contributes to its functional properties in various applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for use in formulations aimed at preventing microbial growth. Studies have shown that it can inhibit the growth of various bacteria and fungi, highlighting its utility in personal care products and pharmaceuticals.
  • Drug Delivery Systems : this compound has been investigated as a carrier molecule in drug delivery systems. Its biocompatibility allows it to self-assemble into nanoparticles that can encapsulate drugs, enhancing their oral bioavailability and targeting specific sites within the body. This property is particularly beneficial for poorly water-soluble drugs.
  • Cosmetic Applications : Due to its emollient properties, this compound is commonly used in cosmetic formulations. It helps to soften and smooth the skin, acting as a thickening agent that improves the stability of other ingredients.
  • Antioxidant Activity : Some studies have reported that fatty acid esters like this compound exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

  • Nanocarrier Development : Khin-Yong Lee et al. (2011) demonstrated that this compound can be utilized to create nanocarriers for enhancing the oral bioavailability of poorly soluble drugs. The study found that these nanocarriers significantly improved drug delivery efficiency compared to traditional methods.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products.

Data Table: Comparison of Fatty Acid Esters

The following table compares this compound with other fatty acid esters regarding their molecular weight and unique features:

Compound NameFormulaMolecular WeightUnique Features
This compoundC24H48O2368.6367 g/molLong-chain structure; used in drug delivery
Ethyl BehenateC22H44O2340.63 g/molSimilar structure; often used interchangeably
Ethyl StearateC18H36O2284.48 g/molCommonly found in cosmetics
Ethyl PalmitateC16H32O2256.42 g/molUsed as a food additive
Ethyl LaurateC14H28O2228.37 g/molShorter chain length; used in food applications

Properties

IUPAC Name

ethyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZCYLOUIAIZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207813
Record name Ethyl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5908-87-2
Record name Ethyl docosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5908-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl behenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl docosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.106
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Record name ETHYL BEHENATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying ethyl docosanoate in grapes?

A1: Research has identified this compound as a constituent of the grape hybrid Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) cultivated in Serbia. [] This discovery contributes to our understanding of the complex chemical composition of grapes, which ultimately influences their aroma and flavor profiles. While this compound itself may not be a major contributor to the aroma, its presence adds to the overall diversity of volatile compounds found in grapes.

Q2: Has this compound been found in other natural sources?

A2: Yes, beyond grapes, this compound has been isolated from Campanula lactiflora, a flowering plant species. [] This finding highlights the potential widespread occurrence of this fatty acid ester in the plant kingdom. Further research is needed to determine its specific role and significance in different plant species.

Q3: What are the potential applications of this compound?

A3: While specific applications of this compound are not extensively discussed in the provided research papers, its presence in natural sources like grapes and plants suggests potential applications in various fields. For example, it could be investigated for potential uses in:

    Q4: How can tritium labeling help understand the chemical behavior of this compound?

    A4: While the research doesn't directly involve using tritium-labeled this compound, it does describe utilizing tritium-labeled ethanol to investigate reaction mechanisms. [] This technique could be applied to study this compound's metabolic fate or potential interactions with other molecules. By incorporating tritium, researchers can track the movement and transformation of the compound in various biological or chemical systems, providing valuable insights into its behavior.

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